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Compound Name: 2-Chloro-3-fluoro-5-methylpyridine
CAS No.: 34552-15-3
Cat. No.: B1590449

Get Quote

Compound of Interest

CAS Registry Number: 34552-15-3 Formula: CeHsCIFN Molecular Weight: 145.56 g/mol

Executive Summary

2-Chloro-3-fluoro-5-methylpyridine represents a "privileged scaffold” in modern medicinal

and agrochemical chemistry. Its value lies in its unique substitution pattern:

C2-Chloro: An activated electrophile for cross-coupling (Suzuki-Miyaura) and nucleophilic
aromatic substitution (SnAr).

C3-Fluoro: A metabolic blocker that modulates pKa and lipophilicity without introducing
significant steric bulk, often used to fine-tune the electronic properties of the pyridine ring.

C5-Methyl: A versatile benzylic handle susceptible to radical functionalization (bromination)
or oxidation to carboxylic acids.

This guide details the robust synthesis of this core, its reactivity landscape, and validated

experimental protocols for its derivatization.
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Physicochemical Profile

Property Value Notes
] ] Low-melting solid; often
White to pale yellow crystalline )
Appearance id handled as a melt or solution
soli
in process.
Requires temperature-
Melting Point 29-30 °C controlled storage to prevent
caking.
N ) Volatile under high vacuum;
Boiling Point 90-92 °C @ 25 Torr o
distillable.
Density 1.3+0.1 g/lcm3 Estimated.
N DCM, EtOAc, MeOH, Limited solubility in water;
Solubility o ] N ]
Acetonitrile lipophilic character dominates.
The electron-withdrawing F
o and Cl atoms significantly
pKa (Conj. Acid) ~-0.5t00.5

reduce basicity compared to

pyridine (pKa 5.2).

Synthetic Routes to the Core

Commercial sourcing is common, but understanding the synthesis is vital for troubleshooting

impurity profiles. The most regioselective industrial route utilizes a "Nitration-Sandmeyer-

Fluorination" sequence starting from 2-amino-5-methylpyridine.

Pathway Analysis

The synthesis relies on the orthogonal reactivity of the amino group to install the halogen

atoms sequentially.
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2-Amino-5-methylpyridine

HNO3, H2S04
(Nitration at C3)

2-Amino-3-nitro-5-methylpyridine

NaNO2, HCI

Key Transformation Logic

Step 4: The critical fluorination step
utilizing diazonium decomposition.

(Sandmeyer Reaction)

2-Chloro-3-nitro-5-methylpyridine

Fe/AcOH or H2/Pd
(Selective Reduction)

2-Chloro-3-amino-5-methylpyridine

. NaNO2, HBF4 or HF/Py
2. Heat (Balz-Schiemann)

2-Chloro-3-fluoro-5-methylpyridine

(CAS 34552-15-3)

Click to download full resolution via product page

Figure 1: Stepwise construction of the 2,3,5-trisubstituted pyridine core ensuring isomeric

purity.

Mechanistic Insight:

o Step 1 (Nitration): The amino group directs the incoming nitro group to the ortho position

(C3).
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o Step 2 (Sandmeyer): Converting the amino group to a chlorine atom activates the C2
position.

o Step 4 (Balz-Schiemann): This is the most challenging step. The conversion of the C3-amine
to C3-fluorine is achieved via the diazonium tetrafluoroborate salt, which is thermally
decomposed. This method avoids the poor regioselectivity of direct fluorination.

Reactivity & Functionalization Guide

The molecule possesses three distinct "handles" for chemical modification, allowing it to serve
as a versatile scaffold.

Reactivity Map

e C2-Position (Chlorine): The primary site for coupling. The electron-deficient nature of the
pyridine ring (enhanced by C3-F) makes the C2-Cl bond highly reactive toward Pd-catalyzed
cross-couplings and S»Ar reactions.

o C5-Position (Methyl): A "benzylic-like" carbon. It is deactivated toward electrophilic attack but
highly active toward radical halogenation (NBS) or oxidation (KMnO4/NaOCI).

o C3-Position (Fluorine): Generally inert to substitution unless forcing conditions are used. Its
primary role is electronic modulation (lowering the LUMO energy) and blocking metabolic
oxidation at the C3 site.

Biaryl/Heterobiaryl

Pd(0). Ar-B(OH)2 (Suzuki Coupling)

Base, Heat

HNR2, Base Aminopyridines

DMSO, Heat (SnAr with Amines)
2-Ch|0ro-3-fI_U(_)ro- NBS, AIBN/BPO
5-methylpyridine CCl4, Reflux

Bromomethyl Derivative

Oxidant (NBS Radical Rxn)
(Acid/Aldehyde Prep)

Carboxylic Acid
(KMnO4 Oxidation)
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Figure 2: Divergent synthesis pathways from the parent scaffold.

Experimental Protocols

The following protocols are adapted from validated patent literature and methodology papers.
They represent standard operating procedures for manipulating this scaffold.

Protocol A: Radical Bromination (C5-Methyl
Functionalization)

Objective: Synthesis of 2-chloro-3-fluoro-5-(bromomethyl)pyridine. This is a critical intermediate
for introducing the pyridine ring into larger molecular frameworks via alkylation.

e Reagents:

[¢]

2-Chloro-3-fluoro-5-methylpyridine (1.0 equiv)

[¢]

N-Bromosuccinimide (NBS) (1.0 - 1.2 equiv)

[e]

Benzoyl Peroxide (BPO) or AIBN (0.02 - 0.05 equiv)

o

Solvent: Carbon tetrachloride (CClas) or Trifluoromethylbenzene (PhCFs) as a greener
alternative.

e Procedure:

o Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the
pyridine substrate in the solvent (0.3 M concentration).

o Addition: Add NBS and the radical initiator (BPO/AIBN) in one portion.

o Reaction: Heat the mixture to reflux (76—80 °C) with vigorous stirring. Monitor by TLC or
LCMS. The reaction typically completes in 4-12 hours.

o Workup: Cool the mixture to room temperature. Filter off the precipitated succinimide
byproduct.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1590449/docs?utm_src=pdf-body-img#technical-monograph-2-chloro-3-fluoro-5-methylpyridine
https://www.benchchem.com/product/b1590449/docs?utm_src=pdf-body#technical-monograph-2-chloro-3-fluoro-5-methylpyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590449?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Purification: Concentrate the filtrate under reduced pressure. The residue is typically
purified via silica gel chromatography (Hexanes/EtOAc gradient).

o Yield: Expect 60-80% yield.

 Critical Note: Strictly anhydrous conditions are not required, but light activation (using a
tungsten lamp) can accelerate initiation if the chemical initiator is slow to start.

Protocol B: Suzuki-Miyaura Coupling (C2-Chloro
Functionalization)

Objective: Arylation of the C2 position to generate biaryl scaffolds.

e Reagents:

[¢]

2-Chloro-3-fluoro-5-methylpyridine (1.0 equiv)

[¢]

Aryl Boronic Acid (1.1 - 1.5 equiv)

o

Catalyst: Pd(dppf)Cl2-DCM or Pdz(dba)s/XPhos (2—-5 mol%)

o

Base: K2COs or Cs2CO0s (2.0 - 3.0 equiv)

[¢]

Solvent: 1,4-Dioxane/Water (4:1 ratio).
e Procedure:

o Degassing: Combine substrate, boronic acid, and base in the solvent mixture. Sparge with
nitrogen or argon for 10 minutes to remove oxygen (crucial for Pd(0) stability).

o Catalyst: Add the Palladium catalyst.
o Heating: Heat to 80—100 °C under an inert atmosphere for 2-16 hours.

o Workup: Dilute with EtOAc and water. Separate phases. Wash organic layer with brine,
dry over Na2S0Oa, and concentrate.[1]

o Purification: Flash column chromatography.
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» Expert Insight: The 3-fluoro substituent exerts an inductive effect that can destabilize the
oxidative addition complex compared to non-fluorinated analogs. Using electron-rich ligands
(like XPhos or PCys) facilitates the oxidative addition into the C2-Cl bond.

Safety & Handling

e Hazards: The compound is classified as an Irritant (H315, H319, H335). It causes skin
irritation, serious eye irritation, and respiratory irritation.

e Sensitization: Halogenated pyridines can be potent sensitizers. Handle in a fume hood with
nitrile gloves.

» Thermal Stability: While generally stable, the diazonium intermediates in the synthesis
(Route 3) are potentially explosive. The final product is stable at room temperature but
should be stored cool to prevent discoloration.

References

¢ Synthesis of 2-chloro-3-fluoro-5-methylpyridine (Patent):Preparation of -A4-
sulfanylidenecyanamide. (2011).[2][3] EP 2338882 Al. Link

o Radical Bromination Protocol:Substituted Pyridines and their use in controlling insects.
(2008).[4][5] WO 2008/057129 Al. Link

¢ SnAr Reactivity of Fluoropyridines:Chemoselective functionalization of 5-bromo-2-chloro-3-
fluoropyridine.[6] (2007).[6] Journal of Organic Chemistry. Link

¢ General Suzuki Coupling Methodology:Suzuki-Miyaura Cross-Coupling Reaction. TCI
Chemicals Technical Guide. Link

o Physical Properties & Safety:2-Chloro-3-fluoro-5-methylpyridine Safety Data Sheet. TCI
Chemicals. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://patents.google.com/patent/WO2016011930A1/en
https://patentimages.storage.googleapis.com/4a/0b/e8/56d535056559ac/EP2338882A1.pdf
https://patentimages.storage.googleapis.com/40/f7/19/26811aac903cd3/US20160205933A1.pdf
https://www.tcichemicals.com/BE/en/sds/C3275_EU_6N.pdf
https://patentimages.storage.googleapis.com/b2/21/dc/c94ad95de92a31/WO2008057129A1.pdf
https://pubmed.ncbi.nlm.nih.gov/17447780/
https://pubmed.ncbi.nlm.nih.gov/17447780/
https://www.benchchem.com/product/b1590449/docs#technical-monograph-2-chloro-3-fluoro-5-methylpyridine
https://www.benchchem.com/product/b1590449/docs#technical-monograph-2-chloro-3-fluoro-5-methylpyridine
https://www.benchchem.com/product/b1590449/docs#technical-monograph-2-chloro-3-fluoro-5-methylpyridine
https://www.benchchem.com/product/b1590449/docs#technical-monograph-2-chloro-3-fluoro-5-methylpyridine
https://www.benchchem.com/product/b1590449?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590449?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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